molecular formula C19H15FN4O2S B2387402 N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537667-85-9

N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2387402
CAS No.: 537667-85-9
M. Wt: 382.41
InChI Key: CEUASTFRWHPBEC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a thioacetamide linkage to a 2-fluorophenyl group and a 3-methyl substitution on the pyrimido[5,4-b]indole core. Key structural features include:

  • Core: Pyrimido[5,4-b]indole with a 4-oxo group.
  • Substituents: 3-methyl (core), thioether bridge, and 2-fluorophenyl (acetamide side chain).
  • Key Functional Groups: Fluorine (electron-withdrawing), thioether (flexible, lipophilic), and methyl (conformational influence).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-24-18(26)17-16(11-6-2-4-8-13(11)22-17)23-19(24)27-10-15(25)21-14-9-5-3-7-12(14)20/h2-9,22H,10H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUASTFRWHPBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthetic modifications, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15FN4O2S, with a molecular weight of 382.41 g/mol. The compound belongs to the class of pyrimido[5,4-b]indole derivatives, which are known for their diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties. However, further validation through extensive studies is necessary to confirm these effects .
  • Immune Modulation : The compound has been identified as a selective stimulator of Toll-like receptor 4 (TLR4), which plays a critical role in the innate immune response. Synthetic modifications of the pyrimido[5,4-b]indole scaffold have shown differential effects on NFκB activation and cytokine production in human and murine cells .
    • Cytokine Production : Certain derivatives have been found to induce lower levels of interleukin 6 (IL-6) while promoting higher levels of interferon gamma-induced protein 10 (IP-10), indicating a skewing towards type I interferon pathways .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed critical insights into the biological activity of N-(2-fluorophenyl)-2-thioacetamide derivatives:

Compound NameStructural FeaturesBiological Activity
N-(2-fluorophenyl)-2-thioacetamideSimilar thioamide structureAnticancer activity
3-Methylpyrimido[5,4-b]indoleLacks fluorine substituentAntimicrobial properties
2-AcetylpyrimidineDifferent substituentsAnti-inflammatory effects

The presence of both sulfur in the nonoxidized form and the carboxamide function is essential for maintaining biological activity. Moreover, spatial considerations between these functional groups are crucial for optimal interaction with biological targets .

Case Studies and Research Findings

  • High-throughput Screening : A cell-based high-throughput screen identified substituted pyrimido[5,4-b]indoles as potent NFκB activators. The findings suggest that modifications at specific positions (N-3 and N-5) can significantly influence cytokine production and cytotoxicity .
  • Toxicity Assessment : Toxicity assays using MTT viability methods indicated that most analogues exhibited some level of toxicity; however, certain nitrogen analogues showed reduced toxicity while retaining TLR4 agonist activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound to structurally related pyrimidoindoles, focusing on substituent variations and their inferred effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name & Source Core Substituents Acetamide Substituent Bridge (X) Notable Properties/Activities
Target Compound 3-methyl, 4-oxo 2-fluorophenyl S (thio) Hypothesized enhanced π-π stacking (fluorophenyl), moderate lipophilicity, metabolic stability
Compound 40 () 8-ethynyl,5-methyl,3-phenyl Cyclohexyl S (thio) TLR4 activity; inhibits IL-6/CCL5 in reporter cells; 98% purity
Compound 9 () 5-methyl,3-phenyl Cyclohexyl O (oxy) Reduced lipophilicity vs. thio analogs; unconfirmed activity
N-Cyclohexyl-sulfonyl (Compound 2, ) 5-methyl,3-phenyl Cyclohexyl SO₂ (sulfonyl) Higher oxidation state; increased stability but reduced reactivity
N-(3-fluorophenyl) analog () 3-(4-ethoxyphenyl),4-oxo 3-fluorophenyl S (thio) Meta-fluorine may reduce steric hindrance vs. ortho-substituted target
N-Cyclohexyl-2-thioacetamide (Compound 1, ) 3-phenyl,4-oxo Cyclohexyl S (thio) TLR4 ligand; high-yield synthesis (86.9%) via HATU coupling

Key Observations

Acetamide Substituent Effects: Cyclohexyl vs. The target’s 2-fluorophenyl group balances lipophilicity with aromatic interactions, likely improving target binding .

Bridge Modifications (X = S, O, SO₂): Thioether (S): Common in active analogs (e.g., Compound 40, ); balances flexibility and lipophilicity. Oxy (O): Reduces lipophilicity (Compound 9, ), possibly diminishing cell penetration .

Core Substituent Variations: 3-Methyl (Target) vs. 5-Methyl (Compound 40): Methyl position influences core conformation. The 3-methyl group in the target may restrict rotational freedom, optimizing receptor interactions .

Table 2: Impact of Substituents on Drug-Likeness

Parameter Target Compound Compound 40 () Compound 1 ()
Lipophilicity (LogP) Moderate (fluorophenyl) High (cyclohexyl) High (cyclohexyl)
Hydrogen Bonding Moderate (thio, F) Low (thio, cyclohexyl) Low (thio, cyclohexyl)
Metabolic Stability Likely high (F) Moderate Moderate
Synthetic Yield Not reported 98% 86.9%

Preparation Methods

Formation of the Indole-Pyrimidine Hybrid

The pyrimido[5,4-b]indole system is synthesized through a cyclocondensation reaction between 5-aminoindole derivatives and β-keto esters. For example, 5-amino-3-methylindole reacts with ethyl acetoacetate under acidic conditions to yield 3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.

Reaction conditions :

  • Reactants : 5-Amino-3-methylindole (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Catalyst : Concentrated HCl (10 mol%).
  • Solvent : Ethanol, reflux at 80°C for 12 hours.
  • Yield : 68–72%.

Functionalization at Position 2

The thioether group is introduced via nucleophilic displacement using thiourea or potassium thioacetate. Chlorination of the pyrimidine ring at position 2 (using POCl₃) precedes thiolation.

Procedure :

  • Chlorination : 3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole (1.0 equiv) is treated with POCl₃ (3.0 equiv) at 110°C for 6 hours to form 2-chloro-3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.
  • Thiolation : The chlorinated intermediate reacts with potassium thioacetate (1.5 equiv) in DMF at 60°C for 4 hours, yielding 2-mercapto-3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.

Introduction of the Acetamide Side Chain

Synthesis of 2-Chloro-N-(2-fluorophenyl)acetamide

2-Fluoroaniline (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 equiv) at 0–5°C. The product is isolated via filtration and recrystallized from ethanol.

Yield : 85–90%.

Coupling via Thioether Formation

The thiolated pyrimidoindole (1.0 equiv) undergoes alkylation with 2-chloro-N-(2-fluorophenyl)acetamide (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in anhydrous DMF at 50°C for 8 hours.

Workup :

  • Extraction with ethyl acetate and water.
  • Column chromatography (silica gel, hexane/ethyl acetate 4:1).
  • Yield : 60–65%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H, indole-H), 7.85–7.20 (m, 4H, aromatic), 4.30 (s, 2H, CH₂CO), 3.65 (s, 3H, N-CH₃), 2.50 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calculated for C₂₀H₁₆FN₃O₂S [M+H]⁺: 406.0984; found: 406.0986.

Comparative Analysis of Synthetic Routes

Step Method A (This Work) Method B (Alternative)
Pyrimidoindole Yield 68–72% 60–65% (microwave-assisted)
Thioether Formation 60–65% 55–58% (phase-transfer)
Total Yield 28–34% 18–22%

Method A offers superior reproducibility, while Method B reduces reaction time but sacrifices yield.

Q & A

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation (e.g., pyrimidoindole cyclization at 150 cm⁻¹).
  • Quality-by-Design (QbD) : Optimize using a central composite design (CCD) for critical parameters (temperature, solvent ratio, catalyst loading) .

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